(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a cyclopentyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with cyclopentanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or alcohols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives and pyrazole-containing compounds.
Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole-containing compounds: Widely studied for their anti-inflammatory and analgesic effects.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the thiazolidinone ring and the pyrazole moiety allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
623940-42-1 |
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Molecular Formula |
C24H21N3OS2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3OS2/c28-23-21(30-24(29)27(23)20-13-7-8-14-20)15-18-16-26(19-11-5-2-6-12-19)25-22(18)17-9-3-1-4-10-17/h1-6,9-12,15-16,20H,7-8,13-14H2/b21-15- |
InChI Key |
JADPIPLSPVBREE-QNGOZBTKSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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